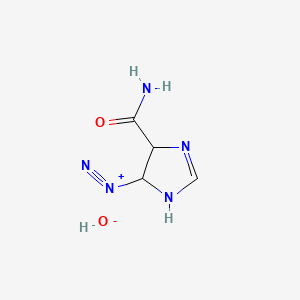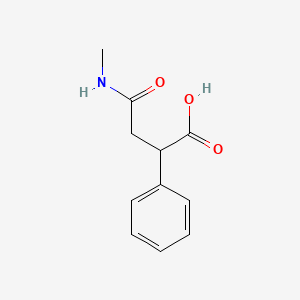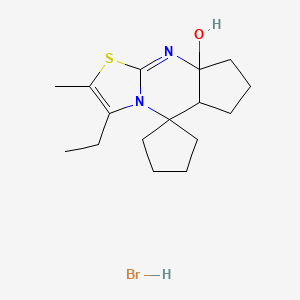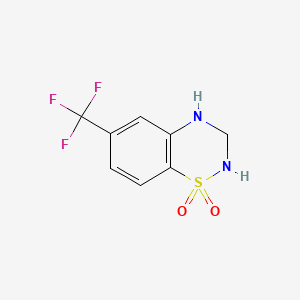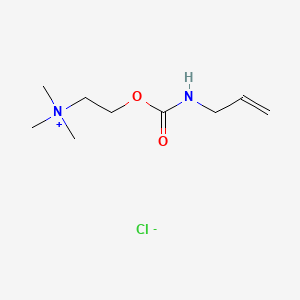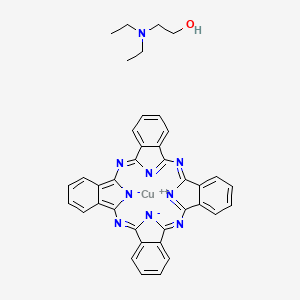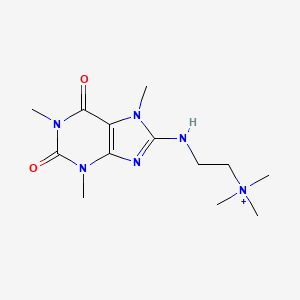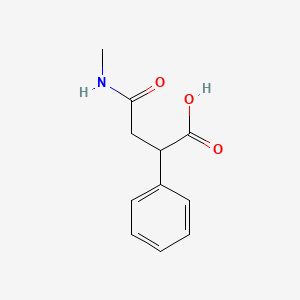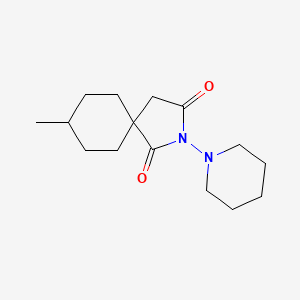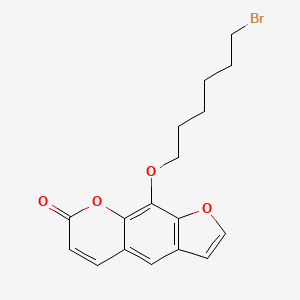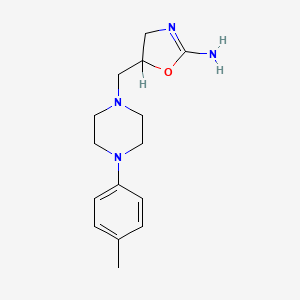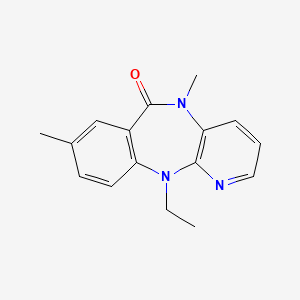
8,N5-Dimethyl-N11-ethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,N5-Dimethyl-N11-ethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a complex heterocyclic compound that belongs to the benzodiazepine family. This compound is known for its unique structural features, which include a fused pyrido-benzodiazepine ring system. It has garnered significant interest in the scientific community due to its potential pharmacological properties, particularly as a selective muscarinic receptor antagonist.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,N5-Dimethyl-N11-ethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one typically involves the reaction of a 5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one derivative with appropriate reagents. One common method involves the reaction of a 5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one derivative with an amine, such as N-ethylamine, under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
8,N5-Dimethyl-N11-ethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .
Aplicaciones Científicas De Investigación
8,N5-Dimethyl-N11-ethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with muscarinic receptors. It acts as an antagonist, binding to the receptor and inhibiting its activity. This inhibition can lead to various physiological effects, such as the reduction of bradycardia. The molecular targets include the M2 muscarinic receptors, and the pathways involved are related to the cholinergic system .
Comparación Con Compuestos Similares
Similar Compounds
5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one: A precursor in the synthesis of the target compound.
AF-DX 116: Another muscarinic receptor antagonist with similar properties.
Uniqueness
8,N5-Dimethyl-N11-ethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is unique due to its high selectivity for M2 muscarinic receptors and its potential therapeutic applications. Its structural features also contribute to its distinct pharmacological profile .
Propiedades
Número CAS |
132932-27-5 |
|---|---|
Fórmula molecular |
C16H17N3O |
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
11-ethyl-5,8-dimethylpyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C16H17N3O/c1-4-19-13-8-7-11(2)10-12(13)16(20)18(3)14-6-5-9-17-15(14)19/h5-10H,4H2,1-3H3 |
Clave InChI |
FVWGHCOXOCWOOO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C)C(=O)N(C3=C1N=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


